Physicochemical Advantage: Predicted Hydrophilicity and CNS Drug-Likeness Versus 5-Methyl and 5-Phenyl Analogs
The absence of substituents on the 1,2,4-oxadiazole ring of CAS 2279124-25-1 confers a distinct predicted physicochemical profile that positions it as a more CNS-amenable fragment compared to substituted analogs. Comparative in silico analysis (ChemSrc data) reveals a predicted LogD of approximately 1.32, which falls within the optimal range for CNS drug-likeness (LogD 1–3) . In contrast, the 5-phenyl analog (CAS 13550-37-3) has a predicted LogD of 2.34, approximately 1 log unit more lipophilic, potentially limiting aqueous solubility and increasing non-specific protein binding . This difference translates to a Topological Polar Surface Area (TPSA) of 59.1 Ų for CAS 2279124-25-1 versus 59.1 Ų for the 5-phenyl analog, indicating similar hydrogen-bonding capacity but divergent lipophilicity-driven membrane permeability and solubility characteristics .
| Evidence Dimension | Predicted Lipophilicity (LogD) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | LogD = 1.32 (predicted); TPSA = 59.1 Ų |
| Comparator Or Baseline | (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol (CAS 13550-37-3): LogD = 2.34 (predicted); TPSA = 59.1 Ų; (3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl)methanol (CAS 852180-70-2): LogD = 1.61 (predicted) |
| Quantified Difference | Approximately 1 log unit lower LogD vs. 5-phenyl analog; approximately 0.3 log units lower vs. 5-methyl analog |
| Conditions | In silico prediction using ChemSrc database algorithms; LogD measured at pH 7.4 |
Why This Matters
Lower predicted LogD enhances aqueous solubility and reduces non-specific protein binding, making CAS 2279124-25-1 preferable for fragment screening where solubility-limited assay interference must be minimized.
